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Introduction
SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive

steroid that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA)

receptor.[1][2][3] Developed as a derivative of the endogenous cholesterol metabolite 24(S)-

hydroxycholesterol, SAGE-718 is under investigation for the treatment of cognitive impairment

associated with neurodegenerative disorders such as Huntington's and Alzheimer's disease.[4]

[5] This technical guide provides a comprehensive overview of the in vitro characterization of

SAGE-718, focusing on its effects on primary neuron cultures. The document details its

mechanism of action, summarizes key quantitative data, outlines experimental protocols, and

visualizes the underlying pathways and workflows.

Mechanism of Action
SAGE-718 enhances the function of NMDA receptors, which are crucial for synaptic plasticity,

learning, and memory.[5] It acts as a positive allosteric modulator, meaning it binds to a site on

the receptor distinct from the agonist-binding site to increase the probability of the ion channel

opening in the presence of the agonists glutamate and a co-agonist (glycine or D-serine).[4][6]

Preclinical studies have shown that SAGE-718 potentiates NMDA receptors containing various

GluN2 subunits (GluN2A-D) with similar efficacy.[1][7] This potentiation of NMDA receptor-

mediated currents aims to restore normal neuronal function in conditions associated with

NMDA receptor hypofunction.[1][4]
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Data Presentation: Quantitative Effects of SAGE-718
The following tables summarize the key quantitative findings from in vitro studies of SAGE-718

on primary neuron cultures.

Table 1: Electrophysiological Effects of SAGE-718 on NMDA Receptor-Mediated Excitatory

Postsynaptic Potentials (EPSPs) in Primary Neurons

Parameter Value Cell Type Reference

EC50 47 nM
Rat Striatal Medium

Spiny Neurons
[1]

Emax 330% potentiation
Rat Striatal Medium

Spiny Neurons
[1]

Effect on EPSP Decay

Kinetics
No significant effect

Rat Striatal Medium

Spiny Neurons
[1]

Table 2: In Vitro Safety Profile of SAGE-718

Assay Finding Cell Type Reference

Seizure Liability

(Multielectrode Array)

Did not produce

epileptiform activity

Primary Neuronal

Cultures
[7][8]

Note: Specific quantitative data for the potency of SAGE-718 on primary neurons expressing

individual GluN2A-D subunits are not available in the public domain at the time of this writing.

Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to

characterize SAGE-718.

Primary Neuron Culture
A foundational step for the in vitro characterization of SAGE-718 involves the preparation of

primary neuronal cultures.
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Source: Primary neurons are typically isolated from the hippocampus or striatum of

embryonic or neonatal rodents (e.g., Sprague-Dawley rats).

Dissociation: The brain tissue is dissected and treated with enzymes such as trypsin and

DNase to dissociate the cells.

Plating: The dissociated neurons are plated on culture dishes or coverslips pre-coated with

an adhesion substrate like poly-D-lysine and laminin.

Culture Medium: Neurons are maintained in a specialized growth medium (e.g., Neurobasal

medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) in a humidified

incubator at 37°C and 5% CO2.

Maturation: The cultures are allowed to mature for a period of 7-14 days in vitro (DIV) before

being used in experiments to allow for the development of synaptic connections.

Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is employed to directly measure the effect of SAGE-

718 on NMDA receptor-mediated currents in individual neurons.

Preparation: Coverslips with mature primary neurons are transferred to a recording chamber

on the stage of an upright microscope and continuously perfused with artificial cerebrospinal

fluid (aCSF).

Recording: A glass micropipette filled with an internal solution is used to form a high-

resistance seal with the membrane of a neuron. The membrane patch is then ruptured to

gain electrical access to the cell's interior (whole-cell configuration).

NMDA Receptor-Mediated EPSP Isolation: To isolate NMDA receptor-mediated currents,

recordings are performed in the presence of antagonists for AMPA receptors (e.g., NBQX)

and GABAA receptors (e.g., picrotoxin).

Stimulation: A stimulating electrode is placed near the recorded neuron to evoke synaptic

responses.
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Data Acquisition: The recorded currents are amplified, filtered, and digitized. The peak

amplitude and decay kinetics of the NMDA receptor-mediated EPSPs are measured before

and after the application of varying concentrations of SAGE-718.

Analysis: Concentration-response curves are generated to determine the EC50 and Emax of

SAGE-718's potentiating effect.

In Vitro Seizure Liability Assessment: Multielectrode
Array (MEA)
The potential of SAGE-718 to induce epileptiform activity is assessed using a multielectrode

array (MEA) system.

Cell Plating: Primary cortical or hippocampal neurons are plated at a high density on MEA

plates, which contain a grid of extracellular electrodes.

Culture and Maturation: The neuronal network is allowed to mature on the MEA plate for

several weeks, during which spontaneous synchronized bursting activity develops.

Recording: The spontaneous electrical activity of the neuronal network is recorded at

baseline.

Compound Application: SAGE-718 is applied to the culture, and the network activity is

recorded for an extended period. Known pro-convulsant and anti-convulsant compounds are

used as positive controls.

Data Analysis: The recorded spike trains are analyzed to extract various parameters of

network activity, including mean firing rate, burst frequency, burst duration, and network

synchrony. Changes in these parameters following the application of SAGE-718 are

quantified to assess its potential for inducing seizure-like activity.

Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of

SAGE-718 and the experimental workflows for its in vitro characterization.
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Caption: SAGE-718 binds to an allosteric site on the NMDA receptor, enhancing channel

opening and calcium influx in response to glutamate binding, which in turn activates

downstream signaling pathways involved in synaptic plasticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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